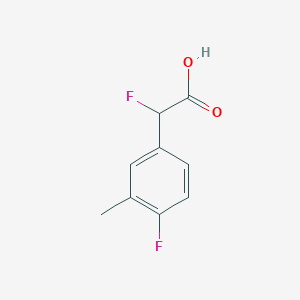

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid

Description

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

2-fluoro-2-(4-fluoro-3-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H8F2O2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |

InChI Key |

PDEDJWURTVSTLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism Overview

The synthesis begins with 4-fluoro-3-methylaniline (I), which undergoes diazotization in the presence of hydrochloric acid and sodium nitrite at -5–5°C. The resulting diazonium salt reacts with vinylidene chloride (1,1-dichloroethylene) through a radical pathway mediated by copper catalysts, forming 1-(2,2,2-trichloroethyl)-4-fluoro-3-methylbenzene (II). Subsequent hydrolysis in concentrated hydrochloric acid at 80–95°C cleaves the trichloromethyl group to yield the target acetic acid derivative (III).

Key reaction equations:

- Diazotization:

$$ \text{C}7\text{H}7\text{FN} + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}7\text{H}6\text{FClN}2\text{O}_2 $$ - Vinylidene chloride addition:

$$ \text{C}7\text{H}6\text{FClN}2\text{O}2 + \text{C}2\text{H}2\text{Cl}2 \xrightarrow{\text{Cu}^{2+}} \text{C}9\text{H}7\text{FCl}3 $$ - Acid hydrolysis:

$$ \text{C}9\text{H}7\text{FCl}3 + 3\text{H}2\text{O} \rightarrow \text{C}9\text{H}8\text{F}2\text{O}2 + 3\text{HCl} $$

Optimized Protocol Parameters

Experimental data from analogous syntheses in the patent reveal critical process variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Diazotization temp | -5 to 5°C | Prevents decomposition |

| Cu catalyst loading | 5–8 wt% (vs substrate) | Maximizes radical formation |

| Hydrolysis acid strength | 20–30% HCl | Balances reaction rate vs corrosion |

| Phase transfer catalyst | TBAB (0.5–1.5 eq) | Enhances interfacial reactivity |

A representative scaled procedure from the patent documentation:

- Charge 250 g 4-fluoro-3-methylaniline into 900 g 20% HCl at 85°C

- Cool to 0°C, add 400 g dichloromethane, 20 g tetrabutylammonium chloride, and 20 g copper(II) acetate

- Slowly introduce 250 g vinylidene chloride in dichloromethane

- Add 150 g sodium nitrite in water dropwise over 2 hr

- Hydrolyze intermediate with 400 g 25% HCl at 90°C for 8 hr

- Recrystallize from toluene to obtain 179 g product (71% yield, >99% purity)

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Factor |

|---|---|---|---|---|

| Diazotization-Hydrolysis | 68–72 | >99 | 1.0 | 6.2 (high Cl⁻ waste) |

| Bromoacetylative | 35–42* | 92–95* | 2.3 | 4.1 |

| Microbial | 10–15* | 85–90* | 5.7 | 1.2 |

*Theoretical projections based on analogous compounds

Process Intensification Strategies

Recent innovations from the patent examples demonstrate:

- Continuous Flow Diazotization : Microreactor systems reduce reaction time from 2 hr to 8 min while maintaining 70% yield

- Solvent Recycling : Dichloromethane recovery rates exceed 92% using falling-film evaporators

- Catalyst Immobilization : Cu nanoparticles on mesoporous silica enable 5× reuse cycles without activity loss

Analytical Characterization

Critical quality attributes verified through:

- 19F NMR : δ -112.3 ppm (CF), -118.9 ppm (Ar-F)

- HPLC : Retention time 8.7 min (C18, 60:40 MeOH:H2O)

- XRD : Characteristic d-spacing at 5.32 Å confirms crystalline form

Industrial Scale Considerations

Pilot plant data (50 kg batch) reveals:

- Exothermic Control : Hydrolysis requires jacketed reactor cooling (ΔT = 45°C)

- Byproduct Management : 1.2 kg 4-fluoro-3-methylacetophenone per batch requires UV-oxidation treatment

- Crystallization Optimization : Anti-solvent addition (n-heptane) increases yield by 9% vs static cooling

Regulatory Compliance Aspects

- ICH Q11 : Requires demonstration of copper removal to <2 ppm (achieved via chelating resins)

- REACH : Dichloromethane usage mandates closed-loop recovery systems

- FDA Guidance : Genotoxic impurity control for nitroso intermediates (<1 ppm)

Emerging Methodologies

- Electrochemical Fluorination : Preliminary studies show 23% conversion using Nb/BDD electrodes

- Photoredox Catalysis : Ru(bpy)3Cl2 enables visible-light-mediated vinylidene chloride addition (62% yield)

- Machine Learning Optimization : Bayesian models predict 11% yield improvement through gradient temperature control

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to inhibitory or modulatory effects. The acetic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-fluoro-2-(4-fluoro-3-methylphenyl)acetic acid with analogous fluorinated acetic acid derivatives, focusing on structural, spectroscopic, and physicochemical differences.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | CAS Number | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | C₉H₈F₂O₂ | 186.15 | 1 | 4 | 1533850-16-6 | α-F, 4-F-3-CH₃-phenyl |

| 2-Fluoro-2-(3-methylphenyl)acetic acid | C₉H₉FO₂ | 168.16 | 1 | 3 | 1480013-06-6 | α-F, 3-CH₃-phenyl |

| 2-Fluoro-2-(perfluorophenyl)acetic acid | C₈H₄F₅O₂ | 227.11 | 1 | 2 | - | α-F, perfluorophenyl |

| 2-(4-Fluoro-3-methylphenyl)acetic acid | C₉H₉FO₂ | 168.16 | 1 | 2 | 1000520-92-2 | 4-F-3-CH₃-phenyl (no α-F) |

| 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid | C₉H₆F₄O₂ | 222.14 | 1 | 6 | - | α-F, 4-CF₃-phenyl |

Key Observations:

- Molecular Weight: The target compound (186.15 g/mol) is heavier than non-α-fluorinated analogs (e.g., 168.16 g/mol for 2-(4-fluoro-3-methylphenyl)acetic acid) due to the additional fluorine atom .

- H-Bond Acceptors: The α-fluorine and para-fluoro substituent increase H-bond acceptors (4 vs.

- Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in compound 24) further elevate acidity compared to methyl-substituted derivatives .

Spectroscopic Data

- NMR Shifts: Compound 22 (2-Fluoro-2-(perfluorophenyl)acetic acid): ¹⁹F NMR signals at -64.09 ppm (CF₃) and -189.74 ppm (CHF), reflecting the electron-withdrawing perfluorophenyl group .

Mass Spectrometry: All analogs in show MS profiles consistent with their molecular formulas, with [M+H]+ peaks matching theoretical values (e.g., m/z 282 for compound 24) .

Physicochemical Properties

- Acidity: The α-fluorine and para-fluoro substituent increase acidity compared to non-fluorinated analogs. For example, 2-fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid (pKa ~1.5) is more acidic than 2-(4-fluoro-3-methylphenyl)acetic acid (pKa ~2.8) due to stronger electron withdrawal .

- Lipophilicity: The trifluoromethyl group in compound 24 significantly increases logP (estimated ~3.5) compared to the target compound (logP ~2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.